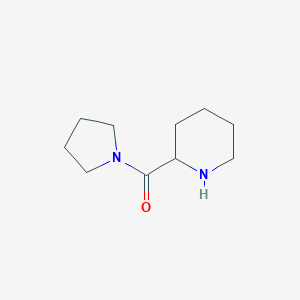

2-(Pirrolidin-1-ilcarbonil)piperidina

Descripción general

Descripción

2-(Pyrrolidin-1-ylcarbonyl)piperidine: is a heterocyclic organic compound that features both pyrrolidine and piperidine rings. These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable scaffold in drug discovery and development.

Aplicaciones Científicas De Investigación

2-(Pyrrolidin-1-ylcarbonyl)piperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the development of agrochemicals and materials science.

Mecanismo De Acción

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the biological activity of various compounds .

Action Environment

It is known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its molecular environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylcarbonyl)piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone can yield the desired compound .

Industrial Production Methods: Industrial production of 2-(Pyrrolidin-1-ylcarbonyl)piperidine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Pyrrolidin-1-ylcarbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Comparación Con Compuestos Similares

Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

Piperidine: Another analog with a six-membered nitrogen-containing ring.

Pyrrolizines: Compounds with fused pyrrolidine and benzene rings.

Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

Uniqueness: 2-(Pyrrolidin-1-ylcarbonyl)piperidine is unique due to its dual ring structure, which provides a versatile scaffold for drug design. The presence of both pyrrolidine and piperidine rings allows for diverse chemical modifications and interactions with various biological targets, enhancing its potential in medicinal chemistry.

Actividad Biológica

2-(Pyrrolidin-1-ylcarbonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

2-(Pyrrolidin-1-ylcarbonyl)piperidine features a piperidine ring substituted with a pyrrolidin-1-ylcarbonyl group. This unique structure contributes to its biological properties, allowing it to interact with various biomolecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(Pyrrolidin-1-ylcarbonyl)piperidine. It has shown effectiveness against both bacterial and fungal strains, indicating its potential as a therapeutic agent in treating infections.

- Mechanism of Action : The compound appears to disrupt microbial cell membranes, leading to cell lysis. This mechanism is crucial for its fungicidal and bactericidal effects.

Anticancer Activity

Research has also investigated the anticancer potential of 2-(Pyrrolidin-1-ylcarbonyl)piperidine. In vitro studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

- Case Study Findings : In a study focusing on various piperidine derivatives, 2-(Pyrrolidin-1-ylcarbonyl)piperidine exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Candida auris | 0.24 - 0.97 | Disruption of cell membrane |

| Antimicrobial | Escherichia coli | 0.5 - 2.0 | Cell lysis through membrane disruption |

| Anticancer | HeLa Cells | 5 - 10 | Induction of apoptosis and cell cycle arrest |

The biological activity of 2-(Pyrrolidin-1-ylcarbonyl)piperidine can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell death.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cell Cycle Arrest : Studies indicate that this compound can halt the cell cycle in the S-phase, preventing further proliferation of cancer cells .

Comparative Analysis

When compared to other piperidine derivatives, 2-(Pyrrolidin-1-ylcarbonyl)piperidine demonstrates a favorable balance between potency and selectivity. Its structural modifications allow it to maintain efficacy while minimizing toxicity to normal cells.

Table 2: Comparison with Other Piperidine Derivatives

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| 2-(Pyrrolidin-1-ylcarbonyl)piperidine | 0.24 - 0.97 | 5 - 10 |

| Piperidinothiosemicarbazones | 0.5 - 4 | Varies |

| Novel piperazine derivatives | >10 | >20 |

Propiedades

IUPAC Name |

piperidin-2-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOWANSFPWKXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383327 | |

| Record name | 2-(pyrrolidin-1-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130605-98-0 | |

| Record name | 2-(pyrrolidin-1-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.